Cas no 2097867-69-9 (3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine)

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with a methanesulfonyl group and a 3-methylidenepiperidine moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the methanesulfonyl group enhances electrophilic character, while the methylidenepiperidine ring offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, where precise structural modifications are critical. The compound's stability and synthetic accessibility further contribute to its value in exploratory and process chemistry.
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine structure
2097867-69-9 structure
Product name:3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
CAS No:2097867-69-9
MF:C12H16N2O2S
MW:252.332641601563
CID:5858248
PubChem ID:126855018

3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-(3-methylene-1-piperidinyl)-3-(methylsulfonyl)-
    • 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
    • 2097867-69-9
    • F6540-1126
    • 2-(3-methylidenepiperidin-1-yl)-3-methylsulfonylpyridine
    • AKOS040701739
    • Inchi: 1S/C12H16N2O2S/c1-10-5-4-8-14(9-10)12-11(17(2,15)16)6-3-7-13-12/h3,6-7H,1,4-5,8-9H2,2H3
    • InChI Key: SHLGOLPSTXNLLU-UHFFFAOYSA-N
    • SMILES: C1(N2CCCC(=C)C2)=NC=CC=C1S(C)(=O)=O

Computed Properties

  • Exact Mass: 252.09324893g/mol
  • Monoisotopic Mass: 252.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 454.8±45.0 °C(Predicted)
  • pka: 3.22±0.29(Predicted)

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6540-1126-100mg
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
100mg
$372.0 2023-09-08
Life Chemicals
F6540-1126-3mg
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
3mg
$94.5 2023-09-08
Life Chemicals
F6540-1126-20μmol
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6540-1126-20mg
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
20mg
$148.5 2023-09-08
Life Chemicals
F6540-1126-25mg
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
25mg
$163.5 2023-09-08
Life Chemicals
F6540-1126-4mg
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
4mg
$99.0 2023-09-08
Life Chemicals
F6540-1126-50mg
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
50mg
$240.0 2023-09-08
Life Chemicals
F6540-1126-2μmol
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
2μmol
$85.5 2023-09-08
Life Chemicals
F6540-1126-10μmol
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
10μmol
$103.5 2023-09-08
Life Chemicals
F6540-1126-5μmol
3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
2097867-69-9
5μmol
$94.5 2023-09-08

Additional information on 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine

Introduction to 3-Methanesulfonyl-2-(3-Methylidenepiperidin-1-yl)pyridine (CAS No. 2097867-69-9)

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine (CAS No. 2097867-69-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

The chemical structure of 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine is defined by a pyridine ring substituted with a methanesulfonyl group at the 3-position and a 3-methylidenepiperidine moiety at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The methanesulfonyl group is known for its ability to enhance the lipophilicity and metabolic stability of compounds, while the 3-methylidenepiperidine moiety contributes to the compound's pharmacological activity by interacting with specific biological targets.

The synthesis of 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine has been reported in several studies, employing various synthetic routes. One common approach involves the reaction of 2-chloropyridine with 3-methylidenepiperidine in the presence of a base, followed by sulfonation with methanesulfonyl chloride. This method provides high yields and purity, making it suitable for large-scale production. Another approach involves palladium-catalyzed cross-coupling reactions, which offer greater flexibility in introducing diverse substituents on the pyridine ring.

In terms of biological activity, 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine has demonstrated significant potential as a therapeutic agent. Recent studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This finding suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Beyond its anti-inflammatory properties, 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine has also shown promise in neurodegenerative disease research. A study conducted at the University of California found that this compound protected neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase and catalase. These results indicate that 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine could be a valuable candidate for the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

In addition to its therapeutic applications, 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine has been investigated for its potential as an anticancer agent. Research published in Cancer Research demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression. These findings highlight the potential of 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine as a novel anticancer drug candidate.

The pharmacokinetic properties of 3-methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine have also been studied to assess its suitability for clinical development. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, which are essential characteristics for an effective therapeutic agent. Furthermore, it has been found to have low toxicity and minimal side effects, making it a promising candidate for further clinical trials.

In conclusion, 3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine (CAS No. 2097867-69-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for inflammatory diseases, neurodegenerative disorders, and cancer.

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